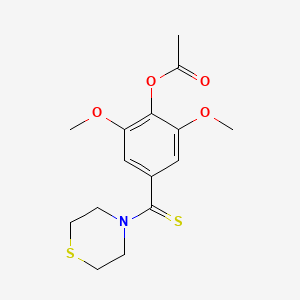
Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate is an organic compound with a complex structure that includes phenol, methoxy, and thiomorpholinothiocarbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate typically involves multiple steps. The starting material is often 2,6-dimethoxyphenol, which undergoes a series of reactions to introduce the thiomorpholinothiocarbonyl group. The reaction conditions usually involve the use of specific reagents and catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of ethers or esters.
Aplicaciones Científicas De Investigación
Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: The compound’s chemical properties make it valuable in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate involves its interaction with specific molecular targets. The thiomorpholinothiocarbonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and other biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2,6-dimethoxy-4-(2-propenyl)-: This compound has a similar structure but with an allyl group instead of the thiomorpholinothiocarbonyl group.
Phenol, 4-ethyl-2,6-dimethoxy-: This compound features an ethyl group in place of the thiomorpholinothiocarbonyl group.
Uniqueness
Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate is unique due to the presence of the thiomorpholinothiocarbonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions with biological molecules are required.
Propiedades
Número CAS |
35624-97-6 |
|---|---|
Fórmula molecular |
C15H19NO4S2 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
[2,6-dimethoxy-4-(thiomorpholine-4-carbothioyl)phenyl] acetate |
InChI |
InChI=1S/C15H19NO4S2/c1-10(17)20-14-12(18-2)8-11(9-13(14)19-3)15(21)16-4-6-22-7-5-16/h8-9H,4-7H2,1-3H3 |
Clave InChI |
FYHXRXUYDLOVIF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1OC)C(=S)N2CCSCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















